molecular formula C39H66O8 B1428452 Tocofersolan CAS No. 9002-96-4

Tocofersolan

Katalognummer: B1428452
CAS-Nummer: 9002-96-4
Molekulargewicht: 662.9 g/mol
InChI-Schlüssel: HNVHRJWUAMIIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tocofersolan is synthesized by esterifying α-tocopherol with polyethylene glycol (PEG) and succinic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Vitamin E Deficiency Treatment
    • Tocofersolan is primarily used to treat vitamin E deficiency in children with conditions that impair fat absorption. Studies have shown that it effectively corrects or prevents deficiencies associated with chronic cholestasis .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective properties. A study involving zebrafish embryos exposed to neurotoxic agents demonstrated that supplementation with this compound could reduce neurobehavioral deficits and oxidative stress markers . This suggests potential applications in mitigating environmental neurotoxicity during development.
  • Antioxidant Properties
    • This compound exhibits significant antioxidant activity, which makes it a valuable ingredient in cosmetic formulations and pharmaceuticals aimed at reducing oxidative stress . Its ability to enhance stability and efficacy in drug formulations is being explored further.
  • Drug Delivery Enhancer
    • The compound has been studied as an absorption enhancer in drug delivery systems. Its solubility characteristics allow for improved bioavailability of poorly soluble drugs, thus enhancing their therapeutic effectiveness .

Case Study 1: Pediatric Chronic Cholestasis

A clinical study involving pediatric patients with congenital chronic cholestasis demonstrated that administration of this compound significantly improved vitamin E levels and overall health outcomes. The study reported marked improvements in serum vitamin E concentrations after treatment, highlighting its efficacy as a therapeutic agent for this condition .

Case Study 2: Neurobehavioral Assessment in Zebrafish

In a controlled laboratory setting, zebrafish embryos were treated with various concentrations of this compound while being exposed to benzo[a]pyrene (BaP), a known neurotoxicant. Results indicated that higher doses of this compound significantly mitigated the adverse effects on locomotor activity and light responsiveness compared to untreated controls. This research underscores the potential of this compound as a protective agent against neurotoxic damage during critical developmental stages .

Biologische Aktivität

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E. It is primarily utilized for enhancing the bioavailability of vitamin E in patients with conditions that lead to fat malabsorption, such as abetalipoproteinemia and chylomicron retention disease. This compound has garnered attention not only for its nutritional benefits but also for its potential therapeutic applications in various medical conditions.

This compound exhibits unique biological activities due to its structure, which combines tocopherol with polyethylene glycol (PEG). This modification enhances its solubility and absorption in the gastrointestinal tract, particularly in individuals with impaired lipid absorption. Studies have shown that this compound can significantly improve the plasma concentrations of α-tocopherol in patients with severe cholestasis compared to traditional formulations like α-tocopherol acetate .

Pharmacokinetics and Absorption

The pharmacokinetic profile of this compound indicates superior intestinal absorption compared to fat-soluble vitamin E formulations. In a crossover study involving patients with abetalipoproteinemia and chylomicron retention disease, this compound demonstrated enhanced bioavailability, leading to improved vitamin E storage over a four-month treatment period .

Formulation Initial Plasma Concentration 4 Months Plasma Concentration
This compoundSignificantly higherSustained improvement
α-Tocopherol AcetateLower absorptionMinimal increase

Clinical Efficacy

A notable clinical study assessed the neurological outcomes of patients treated with this compound over 2.5 years. The results indicated that 96% of patients had an improved or stable neurological score, highlighting the compound's potential in addressing neurological dysfunction associated with vitamin E deficiency .

Case Study Summary

  • Patient Group : 54 patients with varying degrees of neurological impairment.
  • Treatment Duration : 2.5 years.
  • Outcome Measures : Improvement in 12 neurological signs scored from 0 (normal) to 3 (severely abnormal).
  • Results : Significant improvement observed, particularly in patients receiving continuous parenteral vitamin E supplementation since infancy.

Safety Profile

The safety of this compound has been evaluated in various studies. Concerns regarding nephrotoxicity related to the PEG component were addressed, showing no significant adverse effects in clinical settings. For instance, a supporting study reported that the absorption of PEG-1000 was only 1.7% of the orally administered dose, indicating a low risk for toxicity .

Summary of Safety Findings

Parameter Findings
NephrotoxicityNot evident
PEG Absorption1.7% of dose
Urinary ToxicityNone detected

Research Findings and Studies

  • Efficacy in Cholestasis : A study comparing the effectiveness of this compound and α-tocopherol acetate found that this compound was more effective in restoring vitamin E levels during severe cholestasis conditions .
  • Neurological Outcomes : In a long-term study involving patients with neurological impairments, significant improvements were recorded after treatment with this compound, emphasizing its role in managing vitamin E deficiency-related disorders .
  • Animal Studies : Research has demonstrated that this compound can reverse locomotor deficits induced by environmental toxins in zebrafish models, suggesting potential neuroprotective effects .

Eigenschaften

IUPAC Name

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHRJWUAMIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocofersolan
Reactant of Route 2
Reactant of Route 2
Tocofersolan
Reactant of Route 3
Reactant of Route 3
Tocofersolan
Reactant of Route 4
Reactant of Route 4
Tocofersolan
Reactant of Route 5
Reactant of Route 5
Tocofersolan
Reactant of Route 6
Reactant of Route 6
Tocofersolan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.